REACTION_CXSMILES
|
[C:1]1([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:6]=[CH:5][C:4]([N:7](CC2C=CC=CC=2)[C:8]2[CH:13]=[CH:12][C:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.C(Cl)(Cl)Cl.C(O)C.[H][H]>[Pd].ClCCl>[C:11]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:10]=[CH:9][C:8]([NH:7][C:4]2[CH:5]=[CH:6][C:1]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)=[CH:2][CH:3]=2)=[CH:13][CH:12]=1
|
Name
|
N,N-di-(4-biphenylyl)-benzylamine
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N(C1=CC=C(C=C1)C1=CC=CC=C1)CC1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
135 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was vigorously stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve it
|
Type
|
CUSTOM
|
Details
|
a three-way cock which was equipped a balloon
|
Type
|
STIRRING
|
Details
|
After stirring for 30 hours
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
to separate the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
Next, the solution obtained
|
Type
|
CUSTOM
|
Details
|
was transferred into a separating funnel
|
Type
|
WASH
|
Details
|
washed with 50 mL of a sodium hydrogencarbonate saturated aqueous solution
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
After filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
50 mL of toluene was added to the resulting residue
|
Type
|
CUSTOM
|
Details
|
recrystallization
|
Type
|
CUSTOM
|
Details
|
Deposited crystal was separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)NC1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.99 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |